Chlorotriethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

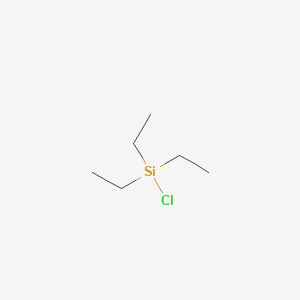

Structure

3D Structure

Properties

IUPAC Name |

chloro(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFKHNIGBAHNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061361 | |

| Record name | Silane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Chlorotriethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.77 [mmHg] | |

| Record name | Chlorotriethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

994-30-9 | |

| Record name | Triethylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1A687M1PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorotriethylsilane: A Technical Guide for Researchers

CAS Number: 994-30-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Chlorotriethylsilane (TESCl). It covers its chemical properties, applications in organic synthesis—particularly as a protecting group—detailed experimental protocols, and essential safety information.

Chemical and Physical Properties

This compound is a colorless liquid organosilicon compound widely utilized for its reactivity as a silylating agent.[1] Its key properties are summarized below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| CAS Number | 994-30-9 | [2][3][4] |

| Molecular Formula | C₆H₁₅ClSi | [2] |

| Molecular Weight | 150.72 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.898 g/mL at 25 °C | |

| Boiling Point | 142-144 °C | |

| Melting Point | -50 °C | |

| Flash Point | 30 °C (86 °F) | |

| Refractive Index (n20/D) | 1.43 | |

| Solubility | Soluble in most aprotic organic solvents. Reacts with water and other protic solvents. |

Core Applications in Research and Development

This compound is a versatile reagent in modern organic synthesis, primarily valued for two key functions: as a robust protecting agent for sensitive functional groups and as a Lewis acid catalyst.

Protection of Alcohols

The most prominent application of this compound in pharmaceutical and complex molecule synthesis is the protection of hydroxyl groups. It reacts with alcohols to form triethylsilyl (TES) ethers, which are significantly more stable than the corresponding trimethylsilyl (TMS) ethers but can be cleaved under conditions that leave more robust silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, intact.

This differential stability is crucial for selective deprotection strategies in multi-step syntheses. The triethylsilyl group effectively masks the acidic proton of the alcohol, preventing unwanted side reactions while other transformations are carried out on the molecule.

Lewis Acid Catalysis and Other Applications

Beyond its role in protection chemistry, this compound can function as a Lewis acid catalyst to facilitate a variety of chemical reactions. It is also employed in the production of silicone polymers, resins, and as a surface modification agent to enhance hydrophobicity.

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible results. The following sections provide established protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting triethylsilyl ether.

Logical Workflow for Alcohol Protection and Deprotection

The strategic use of this compound as part of a protection/deprotection sequence is a fundamental workflow in multi-step organic synthesis. The process allows for the selective modification of a molecule while a sensitive alcohol functionality is temporarily masked.

Caption: General workflow for the protection of an alcohol as a TES ether to perform other synthetic steps, followed by deprotection.

Protocol 1: Protection of a Primary Alcohol with this compound

This procedure describes the formation of a triethylsilyl ether from a primary alcohol using this compound and a base like imidazole or pyridine.

Materials:

-

Alcohol (1.0 eq)

-

This compound (TESCl) (1.2 eq)

-

Imidazole (2.0 eq) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add this compound (1.2 eq) to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: The reaction mechanism for the base-promoted silylation of an alcohol with this compound.

Protocol 2: Deprotection of a Triethylsilyl Ether

Triethylsilyl ethers can be cleaved under various conditions. An efficient and selective method utilizes formic acid in methanol, which can leave more robust silyl ethers like TBDMS unaffected.

Materials:

-

TES-protected alcohol (1.0 eq)

-

Methanol (MeOH)

-

Formic acid (5-10% solution in Methanol)

Procedure:

-

Dissolve the TES-protected compound (1.0 eq) in methanol (e.g., 10 mL for ~0.6 mmol of substrate).

-

Stir the solution at 5-10 °C for 5 minutes.

-

Add a 10% solution of formic acid in methanol dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and stir the mixture vigorously at room temperature for 1-2 hours.

-

Monitor the deprotection progress using TLC.

-

Once the reaction is complete, neutralize the mixture carefully with a saturated NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

-

Purify further by chromatography if needed.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: The compound is a flammable liquid and vapor. It reacts violently with water, releasing hydrogen chloride gas. It causes severe skin burns and eye damage. It is also toxic if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed under an inert atmosphere to protect from moisture.

-

Incompatible Materials: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.

-

Spills: In case of a spill, remove all sources of ignition. Absorb the spillage with an inert, non-combustible material and dispose of it as hazardous waste. Do not use water to clean up spills.

References

An In-depth Technical Guide to Chlorotriethylsilane: Molecular Weight, Formula, and Structure

This guide provides a detailed overview of the fundamental chemical properties of chlorotriethylsilane, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C6H15ClSi | [1][2][3] |

| Linear Formula | (C2H5)3SiCl | [4] |

| Molecular Weight | 150.72 g/mol |

Molecular Structure

This compound is an organosilicon compound. Its structure consists of a central silicon atom covalently bonded to three ethyl groups (C2H5) and one chlorine atom (Cl). This structure is key to its reactivity and utility as a silylating agent and in various organic syntheses.

Molecular structure of this compound.

References

Chlorotriethylsilane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotriethylsilane ((C₂H₅)₃SiCl), also known as triethylsilyl chloride (TESCl), is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl, amine, and thiol functionalities.[1][2] Its role as a silylating agent and a Lewis acid catalyst makes it an important reagent in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][3][4] A thorough understanding of its physical properties is paramount for its safe handling, effective application in chemical reactions, and for the purification of resulting products. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound define its behavior under various conditions. It is generally described as a clear, colorless to slightly yellow liquid with a pungent odor. It is known to be sensitive to moisture and reacts with water and other protic solvents.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 150.72 | g/mol | |

| Density | 0.898 | g/mL | at 25 °C |

| Boiling Point | 142-144 | °C | at standard atmospheric pressure |

| Melting Point | -50 | °C | |

| Refractive Index | 1.430 | at 20 °C | |

| Vapor Pressure | 9.6-60 | hPa | at 20-50 °C |

| Solubility | Soluble in aprotic organic solvents |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following section outlines standardized methodologies for measuring the key physical parameters of liquid compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, this is a key indicator of its volatility and is essential for purification by distillation.

Methodology: Distillation Method (based on OECD Guideline 103)

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle) are assembled for simple distillation.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and the temperature is recorded when the first drop of distillate is collected in the receiving flask.

-

The temperature is monitored throughout the distillation process. The boiling point is the constant temperature recorded during the distillation of the bulk of the liquid.

-

-

Data Analysis: The observed boiling point is corrected to standard atmospheric pressure if the determination is carried out at a different pressure.

Density Determination

Density is the mass per unit volume of a substance and is an important parameter for quality control and for calculations involving mass-to-volume conversions.

Methodology: Pycnometer Method (based on ASTM D3505)

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) until thermal equilibrium is reached.

-

The volume is adjusted precisely to the calibration mark, and the exterior of the pycnometer is cleaned and dried.

-

The mass of the filled pycnometer is determined.

-

-

Data Analysis: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity and composition.

Methodology: Abbe Refractometer (based on ASTM D1218)

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D line) and a constant-temperature water circulator.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating water bath.

-

The light source is switched on, and the handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

-

Data Analysis: The obtained value is the refractive index of the sample at the specified temperature and wavelength.

Melting Point Determination

The melting point is the temperature at which a substance changes from a solid to a liquid. For substances like this compound that are liquid at room temperature, this is determined at sub-ambient temperatures.

Methodology: Capillary Tube Method (based on OECD Guideline 102)

-

Apparatus: A melting point apparatus with a cooling capability, a thermometer, and capillary tubes.

-

Procedure:

-

A small amount of this compound is frozen.

-

A small amount of the frozen solid is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus, which is cooled to a temperature below the expected melting point.

-

The temperature is slowly increased while observing the sample.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting point range.

-

-

Data Analysis: The melting point is reported as a range of temperatures.

Solubility Assessment

Solubility describes the ability of a substance to dissolve in a solvent. This compound's solubility is crucial for its use in various reaction media.

Methodology: Flask Method (based on OECD Guideline 105)

-

Apparatus: A flask with a stirrer, a constant-temperature bath, and an analytical method to determine the concentration of the solute (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the aprotic organic solvent in the flask.

-

The mixture is agitated in the constant-temperature bath for a prolonged period to ensure that equilibrium is reached.

-

The mixture is then allowed to stand to allow undissolved material to separate.

-

A sample of the supernatant is carefully taken and its concentration is determined using a suitable analytical technique.

-

-

Data Analysis: The solubility is expressed as the mass or moles of this compound dissolved per unit volume or mass of the solvent at the specified temperature.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like this compound.

Caption: Workflow for the characterization of physical properties.

Conclusion

The physical properties of this compound are well-defined and critical for its application in research and development. The data and experimental protocols presented in this guide provide a comprehensive resource for scientists and professionals. Adherence to standardized methodologies ensures the generation of accurate and reproducible data, which is essential for the successful and safe implementation of this versatile reagent in synthetic chemistry.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorotriethylsilane boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of Chlorotriethylsilane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for predictable and successful experimental outcomes. This technical guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a summary of key data.

Quantitative Data Summary

The physical properties of this compound are well-documented, with consistent values reported across various chemical suppliers and databases. A summary of these key quantitative data points is presented in the table below for ease of reference and comparison.

| Property | Value | Temperature (°C) | Notes |

| Boiling Point | 142-144 °C[1][2][3] | Not Applicable | Atmospheric pressure |

| 145-147 °C[4] | Not Applicable | ||

| 149 °C | Not Applicable | ||

| Density | 0.898 g/mL | 25 °C |

Experimental Protocols

Accurate determination of boiling point and density is crucial for compound identification and quality control. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux or capillary method is commonly employed.

Micro-Reflux Method

This method involves heating a small sample of the liquid and observing the temperature at which the liquid and vapor phases are in equilibrium.

-

Apparatus : A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.

-

Procedure :

-

Place approximately 0.5 mL of this compound into a small test tube containing a small magnetic stir bar.

-

Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.

-

Gently heat the sample while stirring.

-

Observe the refluxing of the liquid, visible as a ring of condensing vapor on the inner wall of the test tube.

-

The stable temperature reading on the thermometer at the level of the reflux ring corresponds to the boiling point of the liquid.

-

Capillary Method

This technique relies on the principle that at the boiling point, the vapor pressure of the liquid will overcome the atmospheric pressure, causing a rapid stream of bubbles to emerge from a submerged capillary tube.

-

Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath.

-

Procedure :

-

A small amount of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Direct Mass and Volume Measurement

This is the most straightforward method for determining the density of a liquid.

-

Apparatus : A precise analytical balance and a calibrated volumetric flask or graduated cylinder.

-

Procedure :

-

Measure the mass of a clean, dry volumetric flask.

-

Dispense a known volume of this compound into the flask.

-

Measure the combined mass of the flask and the liquid.

-

The mass of the liquid is determined by subtracting the mass of the empty flask.

-

The density is then calculated by dividing the mass of the liquid by its volume. To ensure accuracy, measurements should be repeated and the average value taken.

-

Logical Relationships and Molecular Structure

The physical properties of a molecule, such as its boiling point and density, are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

References

Synthesis of Chlorotriethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for chlorotriethylsilane ((C₂H₅)₃SiCl), a versatile organosilicon compound widely utilized as a silylating agent and an intermediate in the production of silicones and pharmaceuticals. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams.

Overview of Synthesis Pathways

This compound can be synthesized through several key methods, each with distinct advantages and applications, ranging from large-scale industrial production to laboratory-scale synthesis. The three primary routes are:

-

The Direct Process (Rochow-Müller Synthesis): An industrial method involving the reaction of ethyl chloride with elemental silicon in the presence of a copper catalyst. This process typically yields a mixture of ethylchlorosilanes.

-

The Grignard Reagent Pathway: A versatile laboratory and industrial method that involves the reaction of a silicon halide, such as silicon tetrachloride (SiCl₄), with an ethyl Grignard reagent (e.g., ethylmagnesium bromide or ethylmagnesium chloride).

-

Chlorination of Triethylsilane: A high-yield method suitable for laboratory-scale synthesis, involving the selective chlorination of triethylsilane using a suitable chlorinating agent.

The following sections provide a detailed exploration of each of these pathways, including experimental protocols and quantitative data.

The Direct Process (Rochow-Müller Synthesis)

The Direct Process is the cornerstone of industrial organosilane production.[1] It involves the high-temperature, copper-catalyzed reaction of an alkyl halide with silicon metal.[1] For the synthesis of ethylchlorosilanes, ethyl chloride is passed through a fluidized bed reactor containing powdered silicon and a copper-based catalyst.[2]

This process is highly exothermic and typically operates at temperatures between 250°C and 350°C.[3] While it is a cost-effective method for large-scale production, it generally produces a mixture of products, including diethyldichlorosilane ((C₂H₅)₂SiCl₂), ethyltrichlorosilane (C₂H₅SiCl₃), and this compound, as well as other silanes.[1] The product distribution can be influenced by reaction conditions, catalyst composition, and the presence of promoters.

Experimental Protocol: General Procedure for the Direct Process

Materials:

-

Silicon powder (99% purity)

-

Copper catalyst (e.g., copper(I) chloride)

-

Promoters (e.g., zinc, tin)

-

Ethyl chloride (gaseous)

-

Inert gas (e.g., nitrogen)

Equipment:

-

Fluidized bed reactor

-

Gas flow controllers

-

Condensation system

-

Fractional distillation apparatus

Procedure:

-

A contact mass is prepared by mixing silicon powder with the copper catalyst and any promoters.

-

The contact mass is loaded into the fluidized bed reactor.

-

The reactor is purged with an inert gas and heated to the reaction temperature (typically 280-320°C).

-

A continuous stream of gaseous ethyl chloride is introduced into the reactor, fluidizing the silicon-catalyst mixture.

-

The reaction is highly exothermic, and the temperature must be carefully controlled.

-

The gaseous product stream, containing a mixture of ethylchlorosilanes, unreacted ethyl chloride, and other byproducts, exits the reactor.

-

The product stream is passed through a condenser to liquefy the silanes.

-

The crude liquid mixture is then separated by fractional distillation to isolate the desired this compound from other products.

Quantitative Data for the Direct Process

| Parameter | Value | Reference |

| Typical Reaction Temperature | 250 - 350 °C | |

| Catalyst | Copper-based | |

| Promoters | Zinc, Tin | |

| Product Distribution (Example for Methylchlorosilanes) | ||

| Dimethyldichlorosilane | 70 - 90% | |

| Methyltrichlorosilane | 5 - 15% | |

| Trimethylchlorosilane | 2 - 4% |

References

An In-depth Technical Guide to the Safety of Chlorotriethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorotriethylsilane (CAS No. 994-30-9), also known as triethylsilyl chloride (TESCl), is a versatile organosilicon compound widely used in organic synthesis, primarily as a silylating agent to introduce the triethylsilyl (TES) protecting group to sensitive functional groups like alcohols.[1] Its reactivity, however, necessitates a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, hazards, handling procedures, and emergency measures.

Core Safety & Physical Property Data

A clear understanding of the quantitative safety and physical data of a chemical is fundamental to its safe handling. The following tables summarize the key properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClSi | [2] |

| Molecular Weight | 150.72 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 142-144 °C (at 760 mmHg) | |

| Density | 0.898 g/mL at 25 °C | |

| Refractive Index | n20/D 1.43 | |

| Vapor Pressure | 6.77 mmHg | |

| Solubility | Soluble in aprotic organic solvents. Reacts with water and other protic solvents. |

Table 2: Flammability and Hazard Data

| Property | Value | Reference |

| Flash Point | 29 - 30 °C (84.2 - 86.0 °F) | |

| GHS Hazard Class | Flammable liquids (Category 3), Acute toxicity - Oral (Category 4), Skin corrosion (Sub-category 1A), Serious eye damage (Category 1) | |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | |

| Signal Word | Danger |

Detailed Hazard Analysis

This compound presents several significant hazards that require careful management.

-

Flammability : With a flash point of approximately 30°C, this compound is classified as a flammable liquid. Its vapors can form explosive mixtures with air, and these vapors may travel to a source of ignition and flash back. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.

-

Water Reactivity : this compound reacts violently with water, moisture, and protic solvents. This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory tract irritation. This reactivity underscores the need for storage in dry conditions and handling in a moisture-free environment.

-

Corrosivity : The compound is highly corrosive and causes severe skin burns and eye damage. Contact with skin or eyes can lead to irreversible tissue damage. Immediate and thorough rinsing is essential in case of accidental contact. Inhalation of its vapors is also harmful and can cause burns to the respiratory tract.

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined by standardized experimental protocols. While the specific results for this compound are proprietary to the manufacturers, the methodologies are based on internationally recognized guidelines.

-

Flash Point Determination : The flash point is determined using either an open-cup or closed-cup method, as described in standards like ASTM D92 (Cleveland open cup) or ASTM D93 (Pensky-Martens closed cup). In these tests, the substance is heated at a controlled rate, and an ignition source is periodically passed over the liquid's surface. The flash point is the lowest temperature at which the vapors ignite momentarily.

-

Skin Corrosion/Irritation : Assessment of skin corrosivity is typically performed according to OECD Test Guideline 431, which uses an in vitro reconstructed human epidermis (RhE) model. This method avoids animal testing and involves applying the test substance to the RhE model. A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold.

-

Eye Damage/Irritation : The potential for serious eye damage is evaluated based on guidelines such as OECD Test Guideline 405. While this has traditionally been an in vivo test using animals, a weight-of-the-evidence approach that includes validated in vitro methods is now strongly recommended to reduce animal use. These tests evaluate the substance's effect on the cornea, iris, and conjunctiva.

Safe Handling and Emergency Procedures Workflow

Adherence to a strict workflow is critical for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from receipt to disposal.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Detailed Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection : Wear appropriate protective gloves (e.g., Viton or butyl rubber) and a flame-retardant lab coat to prevent skin exposure.

-

Respiratory Protection : All work should be conducted in a certified chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.

-

Protect from moisture, as it reacts violently with water.

-

Incompatible materials include bases, strong oxidizing agents, strong acids, alcohols, and amines.

First-Aid Measures:

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam. Water mist may be used to cool closed containers.

-

Unsuitable Extinguishing Media : Do NOT use water directly on the material, as it reacts violently and liberates toxic gas.

-

Specific Hazards : Thermal decomposition can produce carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas. Containers may explode when heated.

Accidental Release Measures:

-

Evacuate personnel to safe areas and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Soak up the spill with a dry, inert absorbent material (like sand or earth) and place it in a suitable, closed container for disposal. Do not expose the spill to water.

By understanding these properties and adhering to the outlined safety protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to the Handling and Storage of Chlorotriethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorotriethylsilane (TESCl), a versatile organosilicon compound, is a cornerstone reagent in modern organic synthesis, particularly in the protection of hydroxyl groups as triethylsilyl (TES) ethers. Its utility, however, is intrinsically linked to its high reactivity, most notably its acute sensitivity to moisture. Improper handling and storage of this compound can lead to degradation of the reagent, compromise experimental results, and pose significant safety hazards. This in-depth technical guide provides a comprehensive overview of the essential protocols and considerations for the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This colorless to light yellow liquid is characterized by its pungent odor and high reactivity towards nucleophiles, especially water.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅ClSi | [1] |

| Molecular Weight | 150.72 g/mol | [1] |

| Boiling Point | 142-144 °C | [2] |

| Melting Point | -50 °C | [3] |

| Density | 0.898 g/mL at 25 °C | [2] |

| Flash Point | 30 °C (86 °F) | |

| Vapor Pressure | 9.6-60 hPa at 20-50 °C | |

| Solubility | Soluble in aprotic organic solvents. | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |

Hazards and Safety Precautions

This compound is classified as a flammable, corrosive, and moisture-sensitive liquid. Its reaction with water is vigorous and liberates toxic hydrogen chloride (HCl) gas.

Hazard Summary:

-

Flammable: Vapors can form explosive mixtures with air.

-

Corrosive: Causes severe skin burns and eye damage upon contact.

-

Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive HCl gas.

-

Inhalation Hazard: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause respiratory tract irritation.

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Flame-retardant lab coat and appropriate chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Storage and Handling under Inert Atmosphere

The cornerstone of successfully working with this compound is the rigorous exclusion of atmospheric moisture. This is achieved through the use of inert atmosphere techniques, primarily employing a Schlenk line or a glovebox.

Storage

Proper storage is critical to maintain the integrity of this compound.

| Storage Condition | Recommendation | Rationale |

| Atmosphere | Under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Temperature | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. | To minimize vapor pressure and reduce the risk of ignition. |

| Container | Keep in the original, tightly sealed container. Sure/Seal™ bottles are recommended for ease of dispensing. | To prevent ingress of moisture and air. |

| Incompatibilities | Store away from water, alcohols, bases, and oxidizing agents. | To prevent violent reactions and degradation. |

Inert Atmosphere Techniques

Schlenk Line: A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of an inert gas.

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly sensitive materials.

Experimental Protocols

The following sections provide detailed methodologies for key operations involving this compound.

General Setup for a Reaction under Inert Atmosphere (Schlenk Line)

This protocol outlines the silylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound (TESCl)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., triethylamine or imidazole)

-

Schlenk flask and other appropriate oven-dried glassware

-

Syringes and needles

-

Magnetic stirrer and stir bar

Procedure:

-

Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly oven-dried and cooled under a stream of inert gas (nitrogen or argon).

-

Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Reagent Addition:

-

Dissolve the primary alcohol and the base in the anhydrous solvent in the Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound to the cooled solution via syringe. A white precipitate of the base hydrochloride will form.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Quenching and Disposal of Residual this compound

Unreacted this compound and contaminated materials must be quenched safely before disposal.

Procedure:

-

Inert Atmosphere: Perform the quenching procedure in a well-ventilated fume hood under an inert atmosphere.

-

Cooling: Cool the flask containing the residual this compound in an ice bath.

-

Slow Addition of a Protic Solvent: Slowly and carefully add a less reactive alcohol, such as isopropanol, to the cooled mixture with vigorous stirring. The reaction is exothermic and will generate HCl gas.

-

Further Quenching: After the initial vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be slowly added, followed by the very cautious addition of water.

-

Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) before disposal according to local regulations.

Visualizing Workflows and Reactions

Diagrams generated using Graphviz provide clear visual representations of key processes.

Conclusion

This compound is an indispensable reagent in the arsenal of the synthetic chemist. Its effective use is predicated on a disciplined approach to handling and storage, with an unwavering focus on the exclusion of moisture. By adhering to the principles of inert atmosphere chemistry, utilizing appropriate personal protective equipment, and following established protocols for reaction setup and quenching, researchers can safely harness the synthetic power of this versatile compound while ensuring the integrity and reproducibility of their experimental outcomes. This guide serves as a foundational resource for scientists and professionals, promoting a culture of safety and precision in the laboratory.

References

The Chemical Reactivity of Chlorotriethylsilane with Protic Solvents: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of chlorotriethylsilane ((C₂H₅)₃SiCl or TESCl) with protic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the underlying solvolysis mechanisms, the influence of solvent properties on reaction kinetics, and presents available quantitative data. Detailed experimental protocols for studying these reactions are also provided. The guide incorporates visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound (TESCl) is a versatile organosilicon compound widely utilized in organic chemistry, primarily as a silylating agent to protect hydroxyl, amino, and carboxyl groups. The efficacy of these protection strategies is intrinsically linked to the reactivity of TESCl with protic functional groups, which mirrors its reactivity with protic solvents such as water, alcohols, and carboxylic acids. This reaction, known as solvolysis, involves the nucleophilic substitution of the chloride atom by the solvent molecule.

The general reaction can be depicted as:

(C₂H₅)₃SiCl + ROH → (C₂H₅)₃SiOR + HCl

where ROH represents a generic protic solvent (e.g., H₂O, CH₃OH, C₂H₅OH). The reaction proceeds readily, often vigorously, and is characterized by the formation of a stable triethylsilyl ether (or silanol in the case of water) and hydrogen chloride (HCl)[1]. Understanding the kinetics and mechanism of this process is crucial for controlling reaction conditions, optimizing yields in synthetic applications, and ensuring safety, as the generation of corrosive HCl gas can be hazardous[2].

Reaction Mechanism and Kinetics

The solvolysis of this compound, like that of other organosilyl halides, proceeds via a nucleophilic substitution at the silicon center. The precise mechanism can vary and is highly dependent on the nature of the substrate, the nucleophilicity and ionizing power of the solvent, and the reaction temperature. The reaction pathway generally falls on a spectrum between a dissociative, Sₙ1-like mechanism, and an associative, Sₙ2-like mechanism.

Mechanistic Pathways

A key factor in determining the mechanistic pathway is the stability of the potential intermediate silylium ion ((C₂H₅)₃Si⁺). However, free silylium ions are generally high-energy species, and the reaction often favors a mechanism with a high degree of nucleophilic participation from the solvent.

Influence of Solvent Properties

The rate of solvolysis is profoundly influenced by the properties of the protic solvent, primarily its ionizing power and nucleophilicity. The Grunwald-Winstein equation is a linear free energy relationship used to quantify these effects:

log(k/k₀) = mY + lN

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water).

-

m is the sensitivity of the substrate to the solvent's ionizing power (Y).

-

l is the sensitivity of the substrate to the solvent's nucleophilicity (N).

High m values (approaching 1.0) are indicative of an Sₙ1-like mechanism with significant charge separation in the transition state. High l values suggest an Sₙ2-like mechanism where the rate is sensitive to the nucleophilic attack of the solvent. For many organosilicon halides, the mechanism is considered borderline, exhibiting characteristics of both pathways.

Quantitative Reactivity Data

Table 1: Representative Solvolysis Rate Constants for Organosilicon Compounds in Various Solvents

| Compound | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| tert-Butylchlorothioformate | 100% Ethanol | 25.0 | 0.173 x 10⁻⁵ s⁻¹ | [3] |

| tert-Butylchlorothioformate | 80% Ethanol / 20% Water | 25.0 | 5.76 x 10⁻⁵ s⁻¹ | [3] |

| tert-Butylchlorothioformate | 100% Methanol | 25.0 | 0.741 x 10⁻⁵ s⁻¹ | [3] |

| Benzenesulfonyl Chloride | 50% Acetone / 50% Water | 25.0 | 0.0146 min⁻¹ | |

| Benzenesulfonyl Chloride | 47.5% Ethanol / 52.5% Water | 25.0 | 0.0313 min⁻¹ |

Note: Data for this compound is not specified in the cited sources; these values for analogous compounds are provided for illustrative purposes.

Table 2: Activation Parameters for the Solvolysis of Related Compounds

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| tert-Butylchlorothioformate | 100% Ethanol | 23.9 | -17.0 | |

| tert-Butylchlorothioformate | 80% Ethanol / 20% Water | 20.9 | -12.3 | |

| N,N-Dimethylcarbamoyl Chloride | 100% Water | 20.6 | +3.5 | |

| Ethyl Chloroformate | 100% Water | 16.5 | -19.8 |

Note: Activation parameters provide insight into the transition state of the reaction. The moderately high ΔH‡ and negative ΔS‡ values often observed are consistent with a bimolecular (Sₙ2-like) mechanism involving an ordered transition state.

Experimental Protocols

Studying the kinetics of this compound solvolysis requires careful experimental design due to the rapid reaction rates and the corrosive nature of the HCl byproduct. The following are detailed methodologies for key experiments.

Protocol for Kinetic Analysis via Conductometry

This method is suitable for monitoring the progress of the reaction by measuring the increase in conductivity due to the formation of ionic HCl.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous protic solvents (e.g., ethanol, methanol, water, and their mixtures)

-

Conductivity meter with a probe

-

Thermostatted water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks, pipettes, and syringes

-

Dry acetonitrile (for stock solution preparation)

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare the desired pure or binary hydroxylic solvents. For aqueous mixtures, use volume/volume percentages at a standard temperature (e.g., 25.0 °C).

-

Stock Solution: Prepare a dilute stock solution of this compound (e.g., 1-3% w/w) in dry acetonitrile to ensure stability before injection.

-

Reaction Setup: Place a precise volume (e.g., 2.0 mL) of the desired solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe. Equilibrate the vessel to the desired temperature in the thermostatted water bath.

-

Initiation and Monitoring: Initiate the reaction by injecting a small, precise volume (e.g., 4 µL) of the this compound stock solution into the stirred solvent. This corresponds to time zero.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until the value stabilizes, indicating the completion of the reaction. The specific rate of solvolysis (k) is typically determined by fitting the conductivity-time data to a first-order rate equation. Most modern conductivity meters can be interfaced with data logging software to automate this process.

Protocol for Kinetic Analysis via Titration

This classic method involves quenching the reaction at different time points and titrating the produced HCl with a standardized base.

Materials and Equipment:

-

Same as 4.1, plus:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

pH indicator (e.g., bromothymol blue)

-

Burette

-

Ice bath (for quenching)

-

Erlenmeyer flasks

Procedure:

-

Reaction Setup: Prepare multiple identical reaction flasks, each containing the same volume of the thermostatted solvent.

-

Initiation: Add a precise amount of this compound to a master solution of the solvent at the desired temperature and start the timer.

-

Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to an Erlenmeyer flask containing ice-cold solvent (e.g., acetone) to quench the reaction.

-

Titration: Add a few drops of indicator to the quenched sample and titrate the produced HCl with the standardized NaOH solution until the endpoint is reached.

-

Data Analysis: The concentration of HCl at each time point is used to calculate the concentration of reacted this compound. The rate constant is then determined by plotting the concentration data according to the appropriate integrated rate law (typically first-order).

Conclusion

This compound exhibits high reactivity towards protic solvents, undergoing solvolysis to form silyl ethers or silanols and hydrogen chloride. The reaction mechanism is a nucleophilic substitution at the silicon center, with the specific pathway being sensitive to solvent ionizing power and nucleophilicity. While specific kinetic data for this compound is sparse in the literature, analysis of related compounds indicates that the reaction is typically rapid and can be effectively monitored using techniques such as conductometry or titration. For professionals in drug development and chemical synthesis, a thorough understanding of these reactivity principles is essential for the effective use of this compound as a protecting agent and for the safe handling of its reactions.

References

- 1. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 2. amherst.edu [amherst.edu]

- 3. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Chlorotriethylsilane

This guide provides a comprehensive overview of the spectroscopic data for chlorotriethylsilane, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.98 | Quartet | 6H | -Si-CH₂-CH₃ |

| ~0.65 | Triplet | 9H | -Si-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~7.5 | -Si-CH₂-CH₃ |

| ~6.8 | -Si-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2955 | C-H stretch (asymmetric) |

| 2875 | C-H stretch (symmetric) |

| 1460 | C-H bend (methylene) |

| 1380 | C-H bend (methyl) |

| 1240 | Si-CH₂ wag |

| ~1015 | Si-C stretch |

| ~730 | Si-C stretch |

| ~550 | Si-Cl stretch |

Table 4: Mass Spectrometry (MS) Data [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M-C₂H₅]⁺ |

| 93 | ~71 | [Si(C₂H₅)₂H]⁺ |

| 123 | ~37 | Isotopic peak of [M-C₂H₅]⁺ |

| 65 | ~14 | [Si(C₂H₅)H₂]⁺ |

| 95 | ~26 | Isotopic peak of [Si(C₂H₅)₂H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

2.2 Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is first recorded and subsequently subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used in conjunction to confirm the structure of this compound.

Caption: Workflow of structural elucidation for this compound.

References

Methodological & Application

Application Notes and Protocols: Chlorotriethylsilane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotriethylsilane (TES-Cl) is a versatile and widely used silylating agent in organic synthesis. It serves as a reliable reagent for the protection of various functional groups, most notably alcohols, but also amines and thiols, by converting them into the corresponding triethylsilyl (TES) ethers, silylamines, and silyl thioethers, respectively. The TES group offers a moderate level of steric bulk and stability, rendering it a valuable tool in multi-step synthetic strategies where selective protection and deprotection are paramount.

The triethylsilyl group is more stable than the trimethylsilyl (TMS) group but less sterically hindered and more readily cleaved than bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). This intermediate stability allows for its selective removal under conditions that may leave other protecting groups intact.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a silylating agent.

Silylation of Alcohols

The protection of alcohols as triethylsilyl ethers is a fundamental transformation that prevents unwanted reactions of the hydroxyl group under various conditions, such as with strong bases, organometallics, or oxidizing agents. The reaction typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of this compound, facilitated by a base to neutralize the hydrochloric acid byproduct.[2][3][4]

General Reaction Scheme

Comparative Silylation Data of Alcohols

The choice of base and solvent can influence the rate and yield of the silylation reaction. Imidazole is a commonly used base that can also act as a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, with reactions in DMF often proceeding faster.

| Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol (Primary) | Imidazole (2.2) | DMF | 2 | >95 | [5] |

| Cyclohexanol (Secondary) | Imidazole (2.2) | DMF | 4 | ~90 | |

| 1-Adamantanol (Tertiary) | Imidazole (2.2) | DMF | 24 | Moderate | General Knowledge |

| Benzyl Alcohol (Primary) | Triethylamine (1.5) | DCM | 4 | ~90 | |

| 1-Phenylethanol (Secondary) | Triethylamine (1.5) | DCM | 6 | ~85 |

Experimental Protocol: Silylation of a Primary Alcohol (Benzyl Alcohol)

Materials:

-

Benzyl alcohol

-

This compound (TES-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equiv.) and anhydrous DMF.

-

Add imidazole (2.2 equiv.) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the triethylsilyl ether.

Diagram: General Workflow for Silylation of an Alcohol

Caption: Workflow for the protection of an alcohol as a triethylsilyl ether.

Silylation of Amines and Thiols

This compound can also be used to protect primary and secondary amines, as well as thiols. The reactivity of these functional groups towards silylation generally follows the order of thiols > amines > alcohols, consistent with their relative nucleophilicity.

Silylation of a Primary Amine

The silylation of primary amines with this compound proceeds readily in the presence of a base to yield N,N-bis(triethylsilyl)amines. Monosilylation can be achieved under carefully controlled conditions. Secondary amines can also be silylated to form the corresponding N-triethylsilylamine.

General Reaction Scheme (Primary Amine):

Experimental Protocol: Silylation of Aniline

Materials:

-

Aniline

-

This compound (TES-Cl)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 equiv.) in anhydrous DCM.

-

Add triethylamine (2.2 equiv.) and cool the mixture to 0 °C.

-

Slowly add this compound (2.1 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Silylation of a Thiol

Thiols are highly nucleophilic and react rapidly with this compound, often not requiring a strong base.

General Reaction Scheme:

Experimental Protocol: Silylation of Thiophenol

Materials:

-

Thiophenol

-

This compound (TES-Cl)

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of thiophenol (1.0 equiv.) in anhydrous THF at 0 °C, add triethylamine (1.1 equiv.).

-

Add this compound (1.05 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction mixture can often be filtered to remove the triethylammonium chloride salt and the filtrate concentrated.

-

The resulting triethylsilyl thioether is often used without further purification.

Deprotection of Triethylsilyl Ethers

The cleavage of the Si-O bond in triethylsilyl ethers can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.

Deprotection Methods and Selectivity

| Reagent(s) | Solvent | Conditions | Comments | Reference |

| Formic Acid (5-10%) | Methanol | Room Temp, 1-2 h | Highly chemoselective for TES over TBDMS. | |

| p-Toluenesulfonic acid (p-TsOH) | Methanol | 0 °C to RT, 1-2 h | Mild acidic conditions. | |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp, 0.5-4 h | Common fluoride source, can cleave most silyl ethers. | |

| Hydrogen Fluoride-Pyridine (HF·Py) | THF/Pyridine | Room Temp, 2-3 h | Effective for more stable silyl ethers. | |

| Catecholborane/Wilkinson's Catalyst | THF | Room Temp | Selectively deprotects TES ethers in the presence of TBS and TIPS ethers. |

Diagram: Deprotection Pathways for Triethylsilyl Ethers

Caption: Common deprotection strategies for triethylsilyl ethers.

Experimental Protocol: Chemoselective Deprotection with Formic Acid

This protocol is particularly useful for the selective deprotection of a TES ether in the presence of a TBDMS ether.

Materials:

-

TES-protected alcohol

-

Methanol

-

Formic acid

Procedure:

-

Dissolve the TES-protected substrate (1.0 equiv.) in methanol.

-

Cool the solution to 0 °C.

-

Slowly add a pre-mixed solution of 10% formic acid in methanol.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify as necessary.

Spectroscopic Data

The formation of a triethylsilyl ether can be confirmed by spectroscopic methods.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Appearance of a quartet around 0.6 ppm (Si-CH₂) and a triplet around 0.95 ppm (Si-CH₂CH₃). The proton(s) on the carbon bearing the oxygen (α-protons) typically shift downfield by approximately 0.1-0.2 ppm upon silylation. |

| ¹³C NMR | Appearance of signals for the ethyl groups on silicon, typically around 5-7 ppm. The carbon attached to the oxygen (α-carbon) also experiences a shift. |

| ²⁹Si NMR | A signal in the range of approximately +15 to +25 ppm is characteristic of triethylsilyl ethers. |

| IR | Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting alcohol. Appearance of a strong Si-O-C stretching band in the region of 1050-1150 cm⁻¹. |

Conclusion

This compound is a highly effective and versatile silylating agent for the protection of alcohols, amines, and thiols. The moderate stability of the resulting triethylsilyl derivatives allows for their selective removal, making TES-Cl a valuable reagent in complex organic synthesis. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate and desired outcome. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this compound in synthetic chemistry.

References

Protecting Hydroxyl Groups with Chlorotriethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, with its inherent reactivity as a nucleophile and a proton donor, often necessitates temporary masking to prevent unwanted side reactions. Chlorotriethylsilane (TESCl) has emerged as a versatile and reliable reagent for the protection of alcohols, forming a stable triethylsilyl (TES) ether. This document provides detailed application notes and protocols for the protection of hydroxyl groups using this compound and the subsequent deprotection of the resulting TES ethers.

Reaction Mechanism and Principles

The protection of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center of TESCl and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole, pyridine, or triethylamine, which serves to activate the alcohol by deprotonating it to the more nucleophilic alkoxide and to neutralize the hydrochloric acid byproduct.[1][2]

The stability of the resulting triethylsilyl ether is intermediate among common silyl ethers, making it a valuable tool in orthogonal protection strategies. It is more stable than the trimethylsilyl (TMS) ether but more labile than the tert-butyldimethylsilyl (TBDMS) ether, allowing for selective removal in the presence of more robust silyl protecting groups.[3]

Data Presentation

Table 1: Protection of Various Hydroxyl Groups with this compound

| Substrate (Alcohol Type) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Imidazole | DMF | 0 | 16 | 85 | [SynArchive] |

| Primary Alcohol | Pyridine | - | - | 0.5 - 12 | 85 - 87 | [SynArchive] |

| Secondary Alcohol | Imidazole | DCM | RT | - | Quantitative | [4] |

| Secondary Alcohol | Pyridine | - | -78 to -20 | 10 | 92 | [SynArchive] |

| Phenol | Imidazole | DMF | RT | - | - | [5] |

| Phenol | Pyridine | - | - | - | - |

Note: "RT" denotes room temperature. "-" indicates data not specified in the source.

Table 2: Deprotection of Triethylsilyl (TES) Ethers

| Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| HF-Pyridine | MeCN | 0 | 11 h | 100 | [SynArchive] |

| HF-Pyridine | - | - | 1 - 72 h | 80 - 100 | [SynArchive] |

| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 2 - 4 h | 72 - 88 | [SynArchive] |

| AcOH, n-Bu₄N⁺F⁻ | THF | RT | 18 h | 87 | [SynArchive] |

| CF₃CO₂H, H₂O | MeCN | 0 | 4 h | 93 | [SynArchive] |

| HCl | - | - | - | 89 | [SynArchive] |

| K₂CO₃ | MeOH | - | 13 h | 92 | [SynArchive] |

| Formic Acid (5-10%) | MeOH | RT | 1 - 2 h | High | |

| Pyridinium p-toluenesulfonate (PPTS) | MeOH/DCM | 0 | - | - |

Note: "RT" denotes room temperature. "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

Materials:

-

Primary alcohol

-

This compound (TESCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).

-

Slowly add this compound (1.2 equiv) to the reaction mixture.

-

Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude triethylsilyl ether.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a Triethylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

Triethylsilyl-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-